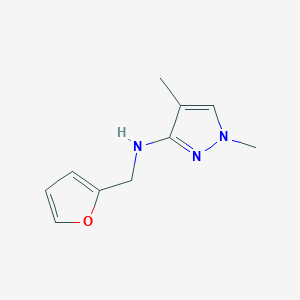

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine

Description

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a furan-2-ylmethyl substituent. This compound has been synthesized as part of efforts to develop antimicrobial agents, leveraging the pyrazole scaffold’s versatility in medicinal chemistry . Structural characterization via X-ray diffraction confirms its crystalline arrangement in the centrosymmetric space group P2₁/c, with one molecule per asymmetric unit .

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C10H13N3O/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9/h3-5,7H,6H2,1-2H3,(H,11,12) |

InChI Key |

NSUCKMHAUDXWOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC=CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 1,4-dimethyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted furan and pyrazole compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Tetrazole Derivatives

- 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) : Replaces the pyrazole core with a tetrazole ring. This substitution enhances hydrogen-bonding capacity, critical for antimicrobial activity. X-ray studies reveal crystallization in P2₁/c, similar to the parent pyrazole compound, suggesting comparable packing efficiency .

- 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b): A thiourea-based analog with lower antimicrobial activity. Crystallizes in the non-centrosymmetric space group P2₁, indicating distinct intermolecular interactions (e.g., hydrogen-bonding patterns) that may reduce bioavailability .

Benzyl-Substituted Pyrazoles

- N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine: Features a 4-(dimethylamino)benzyl group instead of furan-2-ylmethyl. The electron-donating dimethylamino group may improve solubility but lacks reported antimicrobial data, limiting direct efficacy comparisons .

Thiourea vs. Tetrazole Scaffolds

Replacing thiourea (8b) with tetrazole (8a) significantly enhances antimicrobial potency. For example, compound 8a inhibits Staphylococcus epidermidis at 4 µg/mL, whereas thiourea analogs show reduced activity, likely due to weaker target binding or metabolic instability .

Crystallographic and Hydrogen-Bonding Analysis

- In contrast, the non-centrosymmetric P2₁ arrangement of 8b may lead to less predictable solid-state behavior .

- Hydrogen-Bonding Networks : Etter’s graph set analysis () reveals that tetrazole derivatives form stronger intermolecular hydrogen bonds (e.g., N–H···N interactions) compared to thioureas, which may explain their superior activity .

Cytotoxicity and Selectivity

While compound 8a shows promising antimicrobial activity, its cytotoxicity against human cancer cell lines (evaluated via MTT assay) is moderate, suggesting a therapeutic window .

Biological Activity

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure : this compound features a pyrazole ring substituted with a furan moiety, which contributes to its unique chemical properties and biological activities. The molecular formula is C10H12N4O.

Molecular Weight : 212.23 g/mol

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that derivatives of pyrazole compounds can inhibit the growth of various pathogens. For instance, similar pyrazole derivatives have demonstrated effectiveness against multiple strains of bacteria and fungi, suggesting that this compound may also possess comparable activities .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study involving pyrazole derivatives showed that specific modifications could lead to significant cytotoxicity against cancer cell lines. For example, related compounds displayed IC50 values in the micromolar range against various cancer types, indicating promising therapeutic potential .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research on related pyrazole compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase (COX), which are critical in inflammatory pathways .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.

- Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Metal Complexation : The ability of this compound to form complexes with metal ions may enhance its biological activity by modulating cellular pathways .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that modifications to the pyrazole structure could enhance cytotoxicity. For example, one derivative exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, showcasing the potential for developing new anticancer therapies based on this scaffold .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic methodologies for preparing N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. A representative protocol includes:

Alkylation of pyrazole precursors : React 1,4-dimethyl-1H-pyrazol-3-amine with furfuryl bromide in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst (35°C, 48 hours) .

Purification : Extract with dichlormethylmethane, wash with dilute HCl, and use gradient column chromatography (ethyl acetate/hexane) to isolate the product.

Yield optimization : Key factors include solvent polarity (DMSO enhances nucleophilicity), catalyst loading (1–5 mol% Cu(I)), and avoiding over-alkylation by controlling stoichiometry.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Use SHELXL for refinement and Mercury for visualization . Key metrics: R-factor < 0.05, data-to-parameter ratio > 10 .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with < 5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound’s conformation?

Methodological Answer:

- Scenario : Discrepancies between experimental NMR shifts and Density Functional Theory (DFT)-predicted geometries.

- Resolution Steps :

- Validate computational parameters : Use B3LYP/6-311+G(d,p) basis set for DFT, ensuring solvent effects (DMSO) are modeled .

- Cross-check with crystallography : Compare X-ray-derived torsion angles (e.g., furan-pyrazole dihedral angles) with DFT-optimized structures .

- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility masking static DFT predictions .

Q. What experimental strategies are recommended for studying the compound’s hydrogen-bonding interactions in crystal packing?

Methodological Answer:

- Crystallization : Use slow evaporation in chloroform/methanol (3:1) to grow single crystals.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···O motifs) using Mercury’s interaction analysis tools .

- Packing Similarity : Compare with Cambridge Structural Database (CSD) entries via Mercury’s Materials Module to identify isostructural analogs .

Q. Key Metrics Table :

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N–H···O (furan) | 2.8–3.1 | 150–160 | Stabilizes layered arrangements |

| C–H···π (pyrazole) | 3.3–3.5 | 110–120 | Enhances 3D network rigidity |

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (furan oxygen) and hydrophobic regions (pyrazole methyl groups).

- Docking Studies : Target enzymes (e.g., kinases) with AutoDock Vina, prioritizing derivatives with improved binding scores (> –8 kcal/mol) .

- ADMET Prediction : Apply QikProp to assess solubility (LogS > –4) and cytochrome P450 inhibition risks .

Q. What strategies mitigate challenges in polymorphism screening during crystallization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.